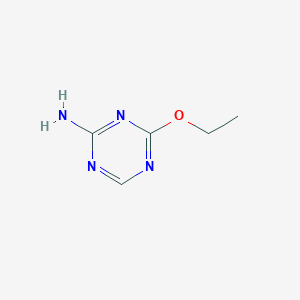
4-Ethoxy-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring substituted with an ethoxy group at the 4-position and an amino group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-1,3,5-triazin-2-amine typically involves the reaction of 2-chloro-4,6-dialkyl-1,3,5-triazine with an appropriate amine. One common method is the reaction of 2-chloro-4,6-di-tert-butyl-1,3,5-triazine with ammonia, which yields 4,6-di-tert-butyl-1,3,5-triazin-2-amine. This compound can then be further reacted with ethanol to introduce the ethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of cyanuric chloride as a starting material, followed by nucleophilic substitution reactions to introduce the desired functional groups .
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazine ring.
Condensation Reactions: The ethoxy group can participate in condensation reactions, forming new bonds with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Ammonia: For nucleophilic substitution reactions.
Ethanol: For introducing the ethoxy group.
Oxidizing and Reducing Agents: For altering the oxidation state of the compound.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted triazines, while oxidation and reduction reactions can produce different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of herbicides, UV-filters, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Ethoxy-1,3,5-triazin-2-amine include:
- 2-Amino-4,6-dimethyl-1,3,5-triazine
- 2-Amino-4,6-diisopropyl-1,3,5-triazine
- 2-Amino-4,6-di-tert-butyl-1,3,5-triazine
Uniqueness
This compound is unique due to the presence of the ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other triazines and allows for unique applications in various fields .
Eigenschaften
Molekularformel |
C5H8N4O |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
4-ethoxy-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H8N4O/c1-2-10-5-8-3-7-4(6)9-5/h3H,2H2,1H3,(H2,6,7,8,9) |
InChI-Schlüssel |
RQACPMAJDILPQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC=NC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



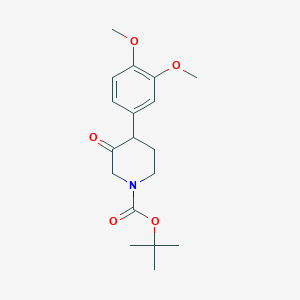
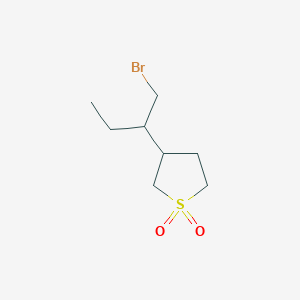
![2-[(2-Methylpropyl)amino]acetamide](/img/structure/B13183432.png)
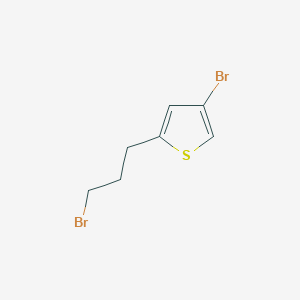
![3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13183447.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}acetamide](/img/structure/B13183449.png)


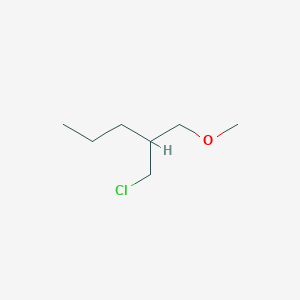


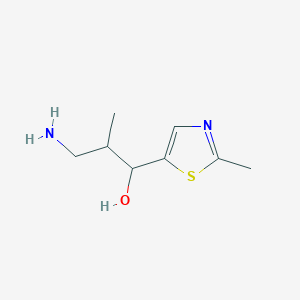
![2-[7-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13183473.png)
